N-Cyclopropyl-4-[(methylamino)methyl]benzamide
Description
N-Cyclopropyl-4-[(methylamino)methyl]benzamide (molecular formula: C₁₂H₁₆N₂O) is a benzamide derivative featuring a cyclopropyl group attached to the amide nitrogen and a methylamino-methyl substituent at the para position of the benzamide ring. Its hydrochloride salt (CID 28818873) has been studied for structural and physicochemical properties, including a molecular mass of 220.27 g/mol and SMILES notation CNCC1=CC=C(C=C1)C(=O)NC2CC2 . Despite its discontinued commercial availability (as noted by CymitQuimica), it serves as a scaffold for designing bioactive molecules, particularly in medicinal chemistry .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-cyclopropyl-4-(methylaminomethyl)benzamide |
InChI |
InChI=1S/C12H16N2O/c1-13-8-9-2-4-10(5-3-9)12(15)14-11-6-7-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |
InChI Key |
FNFIZADIGKZVNO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-[(methylamino)methyl]benzamide typically involves the reaction of cyclopropylamine with 4-formylbenzoic acid, followed by reductive amination with methylamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-[(methylamino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted benzamides.
Scientific Research Applications
N-Cyclopropyl-4-[(methylamino)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-[(methylamino)methyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table highlights key structural and physicochemical differences between N-Cyclopropyl-4-[(methylamino)methyl]benzamide and related compounds:
Biological Activity
N-Cyclopropyl-4-[(methylamino)methyl]benzamide (also referred to as NCPM) is a compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural characteristics, particularly the cyclopropyl group and the benzamide core, contribute to its biological activity. This article explores the biological activity of NCPM, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 204.27 g/mol
- CAS Number : 1172976-87-2
The compound is often encountered in its hydrochloride form, which enhances its solubility and stability for biological studies.
The biological activity of NCPM is attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological and psychological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those related to serotonin and norepinephrine, making it a candidate for treating conditions such as depression and anxiety.
Potential Mechanisms Include:
- Inhibition of Enzymes : NCPM may inhibit specific enzymes that play a role in neurotransmitter metabolism.
- Receptor Modulation : The compound could interact with serotonin receptors (5-HT receptors), influencing mood and anxiety pathways.
- Anti-inflammatory Effects : Research indicates that NCPM may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Biological Activity Studies
Several studies have investigated the biological activity of NCPM, focusing on its pharmacological effects. Below is a summary of key findings:
| Study Focus | Findings |
|---|---|
| Antidepressant Activity | NCPM demonstrated significant effects in animal models of depression, showing potential as an antidepressant agent. |
| Anxiolytic Effects | The compound exhibited anxiolytic properties in behavioral tests, suggesting it may help alleviate anxiety symptoms. |
| Neuroprotective Properties | Preliminary data indicate that NCPM may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases. |
| Anti-inflammatory Activity | Studies suggest that NCPM can inhibit the activation of the NLRP3 inflammasome, reducing inflammation. |
Case Studies
-
Depression Model Study :
- In a controlled study using rodent models, NCPM administration resulted in a marked reduction in depressive-like behaviors compared to controls. The study measured serotonin levels pre-and post-treatment, indicating enhanced serotonergic activity.
-
Anxiety Model Evaluation :
- A separate study assessed the anxiolytic effects of NCPM using the elevated plus maze test. Results showed increased time spent in the open arms by treated animals, suggesting reduced anxiety levels.
-
Neuroprotection Against Oxidative Stress :
- In vitro experiments demonstrated that NCPM could significantly reduce markers of oxidative stress in neuronal cell cultures exposed to harmful agents, highlighting its potential for neuroprotective applications.
Applications in Medicinal Chemistry
NCPM's unique structure makes it a valuable candidate for further investigation in medicinal chemistry. Its potential applications include:
- Therapeutic Agent for Mental Health Disorders : Given its effects on neurotransmitter systems, NCPM could be developed as a treatment for depression and anxiety.
- Research Tool : As a biochemical probe, it may assist in elucidating the roles of specific receptors and enzymes in neurological pathways.
- Anti-inflammatory Drug Development : Its anti-inflammatory properties position it as a candidate for developing treatments for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
